molecular formula C10H13NO3 B15316540 n-Salicyloyl-2-aminopropan-1-ol

n-Salicyloyl-2-aminopropan-1-ol

Cat. No.: B15316540
M. Wt: 195.21 g/mol
InChI Key: ATSKSNBYTZUJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: n-Salicyloyl-2-aminopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

n-Salicyloyl-2-aminopropan-1-ol has various scientific research applications, including:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14)

InChI Key

ATSKSNBYTZUJRU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1O

Origin of Product

United States

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